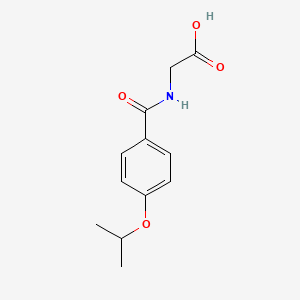

(4-Isopropoxy-benzoylamino)-acetic acid

Description

Overview of N-Acyl Amino Acid Chemical Structures and Classification

N-acyl amino acids are a broad family of molecules defined by an amide linkage between the nitrogen of an amino acid and the carbonyl carbon of an acyl group. nih.gov The general structure can be represented as R-CO-NH-CHR'-COOH, where 'R-CO-' is the acyl group and '-NH-CHR'-COOH' is the amino acid residue. The diversity within this family stems from the wide variety of possible acyl groups and amino acids that can be combined.

NAAs can be classified based on the nature of both the acyl chain and the amino acid moiety.

Based on the Acyl Group: The acyl group is often derived from a fatty acid, which can be short-chain, medium-chain, or long-chain. nih.gov This includes saturated and unsaturated fatty acids. Another significant class features an aromatic acyl group, such as a benzoyl group, leading to N-aroyl amino acids.

Based on the Amino Acid: Virtually any amino acid can be N-acylated. This includes proteinogenic α-amino acids (like glycine (B1666218), alanine (B10760859), and serine), as well as others like taurine (B1682933) and γ-aminobutyric acid (GABA). nih.gov A specific subclass, the N-acyl aromatic amino acids (NA-ArAAs), is defined by the presence of an aromatic amino acid like phenylalanine or tyrosine. acs.orgontosight.ai

This dual basis for classification allows for a systematic organization of this large and varied class of compounds, as illustrated in the table below.

| Classification Category | Description | Examples |

| By Acyl Group | ||

| N-Fatty Acyl Amino Acids | Acyl group is a short, medium, or long-chain fatty acid. | N-Arachidonoylglycine, N-Oleoylserine, N-Palmitoylethanolamide |

| N-Aroyl Amino Acids | Acyl group is an aromatic carboxylic acid derivative. | N-Benzoylglycine (Hippuric Acid) |

| By Amino Acid | ||

| N-Acyl Glycines | The amino acid is glycine. | N-Stearoylglycine, N-Benzoylglycine |

| N-Acyl Aromatic Amino Acids | The amino acid contains an aromatic ring. | N-Acylphenylalanine, N-Acyltyrosine |

| N-Acyl Taurines | The amino acid is taurine. | N-Arachidonoyl taurine |

Strategic Positioning of (4-Isopropoxy-benzoylamino)-acetic acid within the N-Acyl Amino Acid Family

The compound this compound is a synthetic member of the N-acyl amino acid family. An analysis of its chemical name reveals its precise classification:

Amino Acid Moiety: The "amino)-acetic acid" portion of the name refers to glycine (systematic name: aminoacetic acid), which is the simplest proteinogenic α-amino acid. khanacademy.org

Acyl Moiety: The "(4-Isopropoxy-benzoyl..." portion describes the acyl group. It is a derivative of benzoic acid, specifically a benzoyl group substituted at the 4-position (para position) with an isopropoxy group (-OCH(CH₃)₂).

Therefore, this compound is systematically classified as an N-aroyl-alpha-amino acid . More specifically, it is a substituted N-benzoylglycine . This positions it as a structural analogue of hippuric acid (N-benzoylglycine), distinguished by the isopropoxy substitution on the phenyl ring. Unlike many naturally occurring NAAs that feature long-chain fatty acyl groups, this compound's acyl portion is aromatic and synthetically modified.

Below are the key chemical identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 51220-54-3 chemicalbook.com |

| Molecular Formula | C₁₂H₁₅NO₄ chemicalbook.com |

| Molecular Weight | 237.25 g/mol chemicalbook.com |

Historical Context of N-Acyl Benzoic Acid Derivatives in Synthetic Organic Chemistry

The history of N-acyl benzoic acid derivatives is intrinsically linked to the development of organic chemistry. A pivotal compound in this class is hippuric acid (N-benzoylglycine). First isolated from horse urine, it was identified by Justus von Liebig in 1829. acs.orgacs.org The discovery that ingested benzoic acid is metabolized and excreted as hippuric acid was one of the earliest described metabolic reactions, demonstrated by Alexander Ure in 1841. acs.org This established a foundational understanding of in vivo acylation as a detoxification pathway. ontosight.ai

The ability to create these compounds in the laboratory was a significant step forward for synthetic organic chemistry. In 1853, Victor Dessaignes first synthesized hippuric acid by reacting benzoyl chloride with the zinc salt of glycine. wikipedia.org This type of reaction was later generalized and refined by German chemists Carl Schotten and Eugen Baumann in the 1880s. wikipedia.org

The Schotten-Baumann reaction , as it became known, is a widely used method for synthesizing amides from amines and acyl chlorides under basic, often biphasic (water/organic solvent), conditions. wikipedia.orgquora.com This reaction proved highly effective for the benzoylation of amino acids, providing a robust and general route to N-benzoyl amino acid derivatives. ijirset.com The development of such synthetic methods enabled chemists to create a vast library of N-acyl benzoic acid derivatives, allowing for systematic studies of their properties and applications, including their use as protecting groups in peptide synthesis and as precursors for other complex molecules. byjus.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-propan-2-yloxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(2)17-10-5-3-9(4-6-10)12(16)13-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKJMFDJOJQCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357863 | |

| Record name | (4-Isopropoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26724177 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51220-54-3 | |

| Record name | N-[4-(1-Methylethoxy)benzoyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51220-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Isopropoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Isopropoxy Benzoylamino Acetic Acid

Direct Amidation and Condensation Approaches for N-Acyl Glycine (B1666218) Formation

Directly forming an amide bond from a carboxylic acid and an amine is challenging due to the competing acid-base reaction that forms a stable carboxylate-ammonium salt. fishersci.it To overcome this, strategies have been developed that either use high temperatures to drive off water or employ condensing agents to facilitate the removal of water under milder conditions.

The Schotten–Baumann reaction is a classic and widely used method for synthesizing amides from amines and acyl chlorides. wikipedia.orgwebsite-files.com This reaction is typically performed under two-phase conditions, with an organic solvent containing the acyl chloride and an aqueous phase containing the amine and a base. wikipedia.org The base, often sodium hydroxide (B78521), serves to neutralize the hydrochloric acid that is generated during the reaction, preventing the protonation of the unreacted amine. byjus.com

In the context of synthesizing (4-Isopropoxy-benzoylamino)-acetic acid, 4-isopropoxybenzoyl chloride would be dissolved in an organic solvent, while glycine is dissolved in an aqueous base. The reaction proceeds at the interface of the two layers. This method is particularly effective for the acylation of amino acids. researchgate.net The use of an aqueous solution of the amino acid in its salt form is a common practice for this type of condensation. google.com

Table 1: Typical Conditions for Schotten-Baumann Reaction

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Acyl Chloride (e.g., 4-isopropoxybenzoyl chloride), Amine (e.g., Glycine) | Formation of the amide bond. |

| Solvent System | Biphasic: Water and an immiscible organic solvent (e.g., dichloromethane). wikipedia.org | Separates reactants and facilitates product isolation. |

| Base | Aqueous alkali (e.g., NaOH) or Pyridine. byjus.com | Neutralizes HCl byproduct and drives the reaction forward. byjus.com |

| Temperature | Often cooled (e.g., 10-15°C) to control the exothermic reaction. google.com | To manage reaction rate and minimize side reactions. |

Direct dehydration condensation involves the removal of a water molecule from the carboxylic acid and the amine to form the amide bond. One approach involves heating the fatty acid and amino acid salt at high temperatures to drive the reaction. researchgate.net However, for substrates that may be sensitive to heat, chemical dehydrating agents are employed. These reagents, often referred to as coupling agents, activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

A prominent example of this strategy is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then readily attacked by the amine group of glycine to form the desired amide, this compound. Other modern dehydration condensation agents include aromatic carboxylic acid anhydrides, which have been shown to be effective in forming esters and can be applied to amide synthesis as well. wikipedia.org

Utilization of Activated Ester Intermediates in Amide Bond Formation

A significant advancement in amide synthesis, largely driven by research in peptide chemistry, involves the use of activated ester intermediates. fishersci.it In this two-step approach, the carboxylic acid (4-isopropoxybenzoic acid) is first converted into a more reactive ester. This "activated ester" contains a good leaving group, which is subsequently displaced by the amine (glycine) to form the amide bond under mild conditions.

This method avoids the harsh conditions of direct thermal condensation and the need for strong bases often used in Schotten-Baumann reactions. The formation of the amide bond from activated esters can proceed through a concerted pathway where proton transfer from the incoming amine is a key step. acs.org Common activating agents include N-hydroxysuccinimide (NHS) and various substituted phenols. The resulting activated esters are often stable enough to be isolated before being reacted with the amine component. This strategy is foundational in both solid-phase and solution-phase peptide synthesis. fishersci.it

Table 2: Common Reagents for Activated Ester Formation

| Activating Agent | Resulting Intermediate | Key Features |

|---|---|---|

| N-Hydroxysuccinimide (NHS) | NHS Ester | Widely used in bioconjugation and peptide synthesis; relatively stable. |

| 1-Hydroxybenzotriazole (HOBt) | HOBt Ester | Often used with carbodiimides to suppress side reactions and racemization. acs.org |

| p-Nitrophenol | p-Nitrophenyl (PNP) Ester | One of the early activating groups used; the release of the yellow p-nitrophenolate anion allows for reaction monitoring. |

Acylation Reactions with Benzoic Acid Derivatives

The most direct methods for forming the amide bond in this compound involve the acylation of glycine using a reactive derivative of 4-isopropoxybenzoic acid.

The reaction between an acyl chloride and an amine is a rapid and often high-yielding method for amide synthesis. fishersci.itchemguide.co.uk The first step is the preparation of the acyl chloride, 4-isopropoxybenzoyl chloride. This is typically achieved by treating 4-isopropoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it Refluxing the carboxylic acid with one of these reagents, often in an aprotic solvent, provides the corresponding acyl chloride. fishersci.it

Once formed, the highly electrophilic 4-isopropoxybenzoyl chloride readily reacts with the nucleophilic amine group of glycine. chemguide.co.ukyoutube.com The reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to scavenge the HCl produced. fishersci.it This prevents the formation of a stable ammonium (B1175870) salt with the starting amine, which would render it non-nucleophilic.

Beyond the pre-formed acyl chloride, 4-isopropoxybenzoic acid can be activated in situ using various coupling reagents to facilitate its reaction with glycine or a glycine ester. This approach is central to modern amide and peptide synthesis. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling carboxylic acids with amines. organic-chemistry.org

The mechanism generally involves the coupling reagent activating the carboxyl group of 4-isopropoxybenzoic acid, forming a highly reactive species (similar to an activated ester). This activated intermediate is not typically isolated but is immediately exposed to the amino acid moiety, which performs a nucleophilic attack to yield this compound. This method offers the advantage of mild reaction conditions and high yields, making it compatible with a wide range of functional groups.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Isopropoxybenzoic acid |

| Glycine |

| 4-isopropoxybenzoyl chloride |

| Thionyl chloride |

| Oxalyl chloride |

| Sodium hydroxide |

| Dichloromethane |

| Pyridine |

| Dicyclohexylcarbodiimide (DCC) |

| N-hydroxysuccinimide (NHS) |

| 1-Hydroxybenzotriazole (HOBt) |

| p-Nitrophenol |

| Pentafluorophenol |

| Triethylamine (B128534) |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

Chemo-Enzymatic and Enzymatic Synthesis Approaches for Analogues

The convergence of chemical and enzymatic methods, known as chemo-enzymatic synthesis, offers a powerful strategy for the preparation of complex molecules like N-acyl amino acid analogues. researchgate.netnih.gov This approach leverages the high selectivity of enzymes for certain transformations, combined with the versatility of chemical reactions for steps that are not amenable to biocatalysis. google.com Similarly, purely enzymatic syntheses are gaining traction as environmentally benign alternatives to traditional chemical methods. nih.gov

Enzymatic approaches to N-acyl amino acids typically employ hydrolases, such as lipases, proteases, or acylases, operating in reverse of their natural hydrolytic function. nih.gov These biocatalysts can facilitate the formation of the amide bond between a carboxylic acid (or its activated form) and an amino acid. For the synthesis of analogues of this compound, an enzymatic acylation of glycine or its ester derivative with 4-isopropoxybenzoic acid or a suitable derivative could be envisioned.

One common chemo-enzymatic strategy involves the enzymatic acylation of an amino acid ester, followed by a chemical deprotection step to yield the final N-acyl amino acid. researchgate.net For instance, glycine tert-butyl ester could be acylated with an activated form of 4-isopropoxybenzoic acid using a lipase (B570770). The resulting ester would then be deprotected under acidic conditions to afford this compound. This method circumvents the low solubility of free amino acids in organic solvents, which can be a limiting factor in direct enzymatic acylation. researchgate.net

The choice of enzyme is critical for the success of these synthetic routes. Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate specificity and stability in organic solvents. researchgate.net Aminoacylases have also been investigated for the selective acylation of amino acids in aqueous media, offering a greener alternative to solvent-based systems. nih.gov The selection of an appropriate biocatalyst would depend on the specific substrates and desired reaction conditions.

A hypothetical chemo-enzymatic route for a structural analogue, N-benzoyl-glycine, is presented in the table below, illustrating the potential steps involved.

| Step | Transformation | Reagents/Enzyme | Key Considerations |

| 1 | Esterification of Glycine | Glycine, Thionyl Chloride, Methanol | Protection of the carboxylic acid group to improve solubility in organic media. |

| 2 | Enzymatic Acylation | Glycine methyl ester, Benzoic acid, Immobilized Lipase (e.g., CALB) | Enzyme selectivity, solvent choice, and removal of water to drive the equilibrium towards synthesis. |

| 3 | Chemical Deprotection (Hydrolysis) | N-benzoyl-glycine methyl ester, Aqueous NaOH followed by acidification | Mild conditions to avoid amide bond cleavage. |

Optimization of Reaction Conditions and Yield for Complex N-Acyl Amino Acids

The efficiency and yield of both chemical and enzymatic N-acylation reactions are highly dependent on the reaction conditions. Systematic optimization of these parameters is essential to develop robust and scalable synthetic processes.

For the chemical synthesis of N-benzoyl amino acid derivatives, traditional methods like the Schotten-Baumann reaction, which uses acyl chlorides in the presence of a base, are common. ijirset.com However, these methods can suffer from harsh conditions and the formation of byproducts. More recent developments focus on the use of coupling agents or greener catalysts to improve efficiency and selectivity. scielo.org.mx

In the context of enzymatic synthesis, several parameters can be fine-tuned to maximize the yield of the desired N-acyl amino acid. These include:

Enzyme Selection and Immobilization: The choice of lipase or acylase is crucial, as is the method of immobilization, which can enhance stability and reusability.

Substrate Ratio: The molar ratio of the acyl donor (e.g., 4-isopropoxybenzoic acid) to the amino acid derivative can significantly influence the reaction equilibrium and final yield.

Solvent System: The nature of the solvent (or lack thereof in solvent-free systems) affects enzyme activity and substrate solubility. Organic solvents like acetonitrile (B52724) or a glycerol-water system have been used. researchgate.net

Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature must be found to balance these two factors.

pH (in aqueous systems): The pH of the reaction medium can influence the ionization state of the substrates and the catalytic activity of the enzyme.

Water Activity: In organic media, the amount of water present is a critical parameter that can shift the reaction equilibrium between synthesis and hydrolysis.

The following table summarizes key findings from studies on the optimization of enzymatic N-acylation for related compounds, which can inform the development of a process for this compound.

| Parameter | Optimized Condition/Finding | Rationale |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | High activity and stability in organic solvents for N-acylation reactions. |

| Acyl Donor | Use of fatty acid methyl esters | Can lead to higher conversion rates compared to free fatty acids in some enzymatic systems. researchgate.net |

| Solvent | Acetonitrile | Good solvent for substrates and can favor the synthetic reaction. researchgate.net |

| Temperature | 40-60 °C | Provides a good balance between reaction rate and enzyme stability for many lipases. |

| Water Removal | Use of molecular sieves or vacuum | Shifts the reaction equilibrium towards amide bond formation by removing the water by-product. |

By systematically investigating these parameters, it is possible to develop a high-yielding and selective process for the synthesis of this compound and other complex N-acyl amino acids. The integration of enzymatic steps can lead to more sustainable and efficient manufacturing processes compared to purely chemical routes.

Chemical Reactivity and Transformation Pathways of 4 Isopropoxy Benzoylamino Acetic Acid

Reactivity of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of its class, such as esterification and salt formation.

Esterification converts the carboxylic acid into an ester, a transformation that can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.camasterorganicchemistry.com This is a reversible equilibrium-driven process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.comucalgary.ca

Alternative methods for esterification under milder conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorgsyn.org This method is particularly effective for reactions with sterically hindered alcohols and proceeds at room temperature, avoiding the harsh acidic conditions of Fischer esterification. organic-chemistry.org

| Alcohol | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| Methanol | H₂SO₄ (cat.), Reflux | Methyl (4-isopropoxy-benzoylamino)-acetate | Fischer Esterification athabascau.ca |

| Ethanol (B145695) | HCl (gas), Excess EtOH | Ethyl (4-isopropoxy-benzoylamino)-acetate | Fischer Esterification masterorganicchemistry.com |

| tert-Butanol | DCC, DMAP (cat.), CH₂Cl₂ | tert-Butyl (4-isopropoxy-benzoylamino)-acetate | Steglich Esterification organic-chemistry.org |

As a carboxylic acid, (4-Isopropoxy-benzoylamino)-acetic acid can donate a proton to a base to form a carboxylate salt. This is a standard acid-base reaction. Treatment with inorganic bases such as sodium hydroxide (B78521) or potassium carbonate results in the formation of the corresponding water-soluble alkali metal salts. Organic bases like amines can also be used to form ammonium (B1175870) salts.

N-acyl amino acid salts are a well-known class of anionic surfactants, valued in personal care formulations for their mildness. google.com The formation of these salts is a straightforward derivatization of the carboxylic acid moiety. The resolution of racemic amino acid mixtures can also be achieved through the formation of diastereomeric salts with a pure chiral base. libretexts.org In this process, the racemic N-acyl amino acid is reacted with an optically pure amine, leading to a mixture of diastereomeric salts that can often be separated by physical methods like crystallization. libretexts.org

| Base | Solvent | Product |

|---|---|---|

| Sodium Hydroxide (NaOH) | Water | Sodium (4-isopropoxy-benzoylamino)-acetate |

| Potassium Bicarbonate (KHCO₃) | Water/Ethanol | Potassium (4-isopropoxy-benzoylamino)-acetate |

| Ammonia (NH₃) | Water | Ammonium (4-isopropoxy-benzoylamino)-acetate |

Stability and Reactivity of the Amide Linkage

The amide bond is generally stable, but it can undergo cleavage through hydrolysis or be transformed via transamidation under specific conditions.

Amide bonds can be hydrolyzed to yield a carboxylic acid and an amine under either acidic or basic conditions, typically requiring heat. ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Following proton transfers, the amine is eliminated as a leaving group, which is immediately protonated to form a non-nucleophilic ammonium ion, rendering the reaction irreversible. libretexts.orgyoutube.com

Base-Promoted Hydrolysis : In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then collapses to expel the amide anion, a poor leaving group. This is followed by an acid-base reaction where the amide anion deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org

Notably, N-acyl amides with electron-rich aromatic groups, such as the 4-isopropoxybenzoyl group, can exhibit unexpected instability. nih.govacs.org The electron-donating isopropoxy group can accelerate the rate of hydrolysis under mild acidic conditions (e.g., trifluoroacetic acid/water mixtures at room temperature). nih.govacs.org This facile cleavage is proposed to proceed through the formation of an oxazolinium ion intermediate. nih.govacs.org

| Conditions | Products |

|---|---|

| Aqueous HCl, Heat | 4-Isopropoxybenzoic acid + Glycine (B1666218) hydrochloride |

| Aqueous NaOH, Heat | Sodium 4-isopropoxybenzoate + Sodium glycinate |

| Trifluoroacetic acid / Water, Room Temp. nih.govacs.org | 4-Isopropoxybenzoic acid + Glycine |

Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is generally difficult due to the low reactivity of the amide bond and requires a catalyst to activate the amide moiety. nih.gov Various catalytic systems have been developed, including those based on metals, organocatalysts like L-proline, or acids. nih.govorganic-chemistry.org The reaction involves the nucleophilic attack of an amine on the activated amide, leading to an acyl exchange. nih.gov These methods provide a route to synthesize new amide derivatives from this compound by reacting it with different primary or secondary amines. The reaction can be challenging and often requires specific, optimized conditions to proceed efficiently. organic-chemistry.orgresearchgate.net

Transformations of the Isopropoxy-Benzoyl Moiety

The isopropoxy-benzoyl portion of the molecule also offers sites for chemical transformation, although these reactions are generally less common than those involving the carboxylic acid or amide groups.

The isopropoxy group is an ether linkage. While generally stable, it can be cleaved under harsh conditions, for example, by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would convert the isopropoxy group to a hydroxyl group, yielding (4-Hydroxy-benzoylamino)-acetic acid.

The benzene (B151609) ring itself can undergo electrophilic aromatic substitution. The isopropoxy group and the amide group are both ortho-, para-directing and activating substituents. The steric bulk of the amide group might favor substitution at the positions ortho to the isopropoxy group (positions 3 and 5 on the ring). Potential reactions include nitration (with HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃), which would introduce a new substituent onto the aromatic ring.

Modifications of the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying the benzene ring of this compound. wikipedia.org The reaction's regioselectivity—the position at which the new substituent is introduced—is directed by the existing substituents on the ring: the isopropoxy group at position 4 and the acylamino group at position 1.

Both the isopropoxy group (-OCH(CH₃)₂) and the acylamino group (-NHC(O)CH₂COOH) are activating, ortho-, para-directing groups. The oxygen atom of the isopropoxy group and the nitrogen atom of the amide can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com This stabilization is most effective when the electrophile attacks the positions ortho or para to these groups. nih.gov

Given that the two groups are para to each other, the positions ortho to the isopropoxy group (positions 3 and 5) are also meta to the acylamino group, and the positions ortho to the acylamino group (positions 2 and 6) are also meta to the isopropoxy group. In such cases, the more strongly activating group typically directs the substitution. The alkoxy group is generally a more powerful activating group than the acylamino group. Consequently, electrophilic substitution is most likely to occur at the positions ortho to the isopropoxy group, namely positions 3 and 5.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org

Interactive Table 3.3.1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | Br⁺ | (4-Isopropoxy-3-bromo-benzoylamino)-acetic acid |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | (4-Isopropoxy-3-chloro-benzoylamino)-acetic acid |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | (4-Isopropoxy-3-nitro-benzoylamino)-acetic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | (4-Isopropoxy-3-sulfo-benzoylamino)-acetic acid |

Reactions Involving the Isopropoxy Group (e.g., Ether Cleavage, Oxidations)

The isopropoxy group is a key functional feature, and its ether linkage is susceptible to cleavage under specific conditions. Aryl ethers are generally stable but can be cleaved by strong reagents. wikipedia.org

Ether Cleavage: The most common reaction involving the isopropoxy group is the cleavage of the aryl-oxygen bond. This is typically achieved using strong acids or Lewis acids. wikipedia.orglibretexts.org

Strong Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org For an aryl alkyl ether, the cleavage results in a phenol (B47542) and an alkyl halide. libretexts.org In this case, the products would be (4-Hydroxy-benzoylamino)-acetic acid and isopropyl halide.

Lewis Acids: Lewis acids such as boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃) are highly effective for cleaving aryl ethers. researchgate.net Aluminum trichloride has been shown to selectively cleave isopropyl aryl ethers while leaving methyl aryl ethers intact, a reaction that leverages the relative stability of the isopropyl carbocation. acs.orgreddit.com

Interactive Table 3.3.2: Reagents for Isopropoxy Ether Cleavage

| Reagent | Reaction Type | Expected Products |

|---|---|---|

| HBr or HI | Acidic Cleavage | (4-Hydroxy-benzoylamino)-acetic acid + Isopropyl bromide/iodide |

| BBr₃ | Lewis Acid Cleavage | (4-Hydroxy-benzoylamino)-acetic acid |

| AlCl₃ | Lewis Acid Cleavage | (4-Hydroxy-benzoylamino)-acetic acid |

Oxidation of the Isopropoxy Group: While the ether linkage is the more common reaction site, the isopropyl group itself can undergo oxidation under certain conditions. The oxidation of aromatic compounds containing isopropyl groups can convert the isopropyl group into a 2-hydroxy-2-propyl group using molecular oxygen in the presence of an aqueous alkali solution. google.com Stronger oxidation of an isopropyl group attached to a benzene ring, for instance with potassium permanganate (B83412) (KMnO₄), typically requires a benzylic hydrogen atom and leads to the formation of a carboxylic acid. youtube.comyoutube.com However, for an isopropoxy group, the reaction is less straightforward as the isopropyl group is attached via an oxygen atom.

Oxidation/Hydroxylation Reactions on the Acyl Chain and Aromatic Substituents

Oxidation and hydroxylation can occur at several positions within the this compound molecule, including the aromatic ring and the N-acylamino acid portion.

Aromatic Ring Hydroxylation: Hydroxylation of the aromatic ring is a form of electrophilic substitution that introduces a hydroxyl (-OH) group. This can be achieved using various oxidizing agents. The directing effects discussed previously would favor hydroxylation at the 3- or 5-position, ortho to the isopropoxy group.

Acyl Chain and Amino Acid Moiety Oxidation: The N-acylamino acid structure is susceptible to oxidative transformations. Research into the metabolism of N-acyl amino acids has shown that enzyme-catalyzed oxidation and hydroxylation of the acyl moiety can occur. nih.gov While the "acyl chain" in this specific molecule is a stable benzoyl group, the methylene (B1212753) group (-CH₂-) of the acetic acid portion is an α-carbon to both a carbonyl group and an amide nitrogen. This position can be a target for hydroxylation. The hydroxylation of amino acids and their derivatives is a known biochemical transformation, often catalyzed by hydroxylase enzymes to produce hydroxyamino acids. mdpi.com

Furthermore, the catabolic process of beta-oxidation involves the oxidation of the β-carbon of fatty acid chains. wikipedia.orglibretexts.org While not directly analogous, it highlights the general susceptibility of carbon chains in such biomolecules to oxidative processes. jackwestin.com

Interactive Table 3.4.1: Potential Oxidation and Hydroxylation Reactions

| Reaction Site | Reaction Type | Potential Reagents/Conditions | Potential Product |

|---|---|---|---|

| Aromatic Ring (Position 3 or 5) | Hydroxylation | Mixed acid systems (e.g., H₂O₂ in superacids), certain enzymes | (3-Hydroxy-4-isopropoxy-benzoylamino)-acetic acid |

| Acetic Acid Moiety (-CH₂-) | α-Hydroxylation | Enzymatic (e.g., hydroxylases), specific chemical oxidants | (4-Isopropoxy-benzoylamino)-hydroxy-acetic acid |

| Isopropyl Group (benzylic C-H) | Oxidation | Molecular oxygen with alkali google.com | (4-(2-hydroxy-2-propoxy)-benzoylamino)-acetic acid |

Table of Mentioned Chemical Compounds

| Chemical Name | Other Names / Synonyms |

| This compound | |

| (4-Isopropoxy-3-bromo-benzoylamino)-acetic acid | |

| (4-Isopropoxy-3-chloro-benzoylamino)-acetic acid | |

| (4-Isopropoxy-3-nitro-benzoylamino)-acetic acid | |

| (4-Isopropoxy-3-sulfo-benzoylamino)-acetic acid | |

| (4-Hydroxy-benzoylamino)-acetic acid | N-(4-hydroxybenzoyl)glycine |

| Isopropyl bromide | 2-Bromopropane (B125204) |

| Isopropyl iodide | 2-Iodopropane |

| (3-Hydroxy-4-isopropoxy-benzoylamino)-acetic acid | |

| (4-Isopropoxy-benzoylamino)-hydroxy-acetic acid | |

| (4-(2-hydroxy-2-propoxy)-benzoylamino)-acetic acid | |

| Hydrobromic acid | HBr |

| Hydroiodic acid | HI |

| Boron tribromide | BBr₃ |

| Aluminum trichloride | AlCl₃ |

| Potassium permanganate | KMnO₄ |

| Bromine | Br₂ |

| Iron(III) bromide | FeBr₃ |

| Chlorine | Cl₂ |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| Sulfur trioxide | SO₃ |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular connectivity and environment of each atom can be assembled. For "(4-Isopropoxy-benzoylamino)-acetic acid," specific resonances and coupling patterns are expected, which can be confirmed through one- and two-dimensional NMR experiments.

In the ¹H NMR spectrum of "this compound," each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of the signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The expected signals for the molecule are:

Isopropoxy Group: A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from coupling to the six methyl protons, and the doublet arises from coupling to the single methine proton.

Aromatic Protons: The para-substituted benzene (B151609) ring will show two distinct signals, each integrating to two protons. These will appear as doublets due to coupling with their ortho-neighbors, a characteristic AA'BB' system.

Glycine (B1666218) Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) of the glycine moiety will appear as a doublet, due to coupling with the adjacent amide proton (-NH).

Amide Proton: The amide proton (-NH-) signal is expected to be a triplet, resulting from coupling to the two adjacent methylene protons. Its chemical shift can be variable and concentration-dependent.

Carboxylic Acid Proton: The acidic proton (-COOH) typically appears as a broad singlet at a downfield chemical shift. This signal can also be concentration-dependent and may exchange with trace amounts of water in the solvent.

Predicted ¹H NMR Data

While experimental data is not publicly available, predicted ¹H NMR data provides an estimation of the chemical shifts.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H |

| -NH- | ~8.5 - 9.0 | Triplet | 1H |

| Aromatic H (ortho to C=O) | ~7.8 | Doublet | 2H |

| Aromatic H (ortho to -O) | ~7.0 | Doublet | 2H |

| Isopropoxy -CH- | ~4.7 | Septet | 1H |

| Glycine -CH₂- | ~4.2 | Doublet | 2H |

| Isopropoxy -CH₃ | ~1.3 | Doublet | 6H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single sharp peak. The chemical shift of each peak is indicative of the carbon's hybridization and electronic environment.

For "this compound," nine distinct carbon signals are expected:

Carbonyl Carbons: Two signals in the downfield region, one for the amide carbonyl and one for the carboxylic acid carbonyl.

Aromatic Carbons: Four signals for the benzene ring. Due to the para-substitution, two carbons are quaternary (C-1 and C-4) and two pairs of carbons are equivalent (C-2/C-6 and C-3/C-5), resulting in four distinct peaks.

Aliphatic Carbons: Three signals corresponding to the isopropoxy methine carbon, the isopropoxy methyl carbons (which are equivalent), and the glycine methylene carbon.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid C=O | ~171 |

| Amide C=O | ~167 |

| Aromatic C-O | ~162 |

| Aromatic C-H (ortho to C=O) | ~130 |

| Aromatic C-C=O | ~126 |

| Aromatic C-H (ortho to -O) | ~115 |

| Isopropoxy -CH- | ~71 |

| Glycine -CH₂- | ~42 |

| Isopropoxy -CH₃ | ~22 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," a COSY spectrum would be expected to show cross-peaks between:

The isopropoxy methine proton and the isopropoxy methyl protons.

The adjacent aromatic protons on the benzene ring.

The amide proton and the glycine methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over longer ranges (typically two to three bonds). Key HMBC correlations would be expected between:

The amide proton (-NH) and both the amide carbonyl carbon and the glycine methylene carbon.

The glycine methylene protons (-CH₂) and both the amide carbonyl carbon and the carboxylic acid carbonyl carbon.

The aromatic protons ortho to the carbonyl group and the amide carbonyl carbon.

The isopropoxy methine proton (-CH) and the aromatic carbon to which the oxygen is attached, as well as the isopropoxy methyl carbons.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound. For "this compound" (C₁₂H₁₅NO₄), the exact mass can be calculated.

Calculated Exact Mass: 237.0998 g/mol

An HRMS experiment would be expected to show a molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that corresponds very closely to this calculated value, thus confirming the elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that is well-suited for determining the molecular weight of molecules with minimal fragmentation. In a MALDI-TOF analysis, the sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

For "this compound," a MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 238.1, or other adducts such as the sodium adduct [M+Na]⁺ at m/z ≈ 260.1. This provides a rapid and reliable verification of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique indispensable for assessing the purity of a sample and confirming the identity of a compound. In the analysis of this compound, the sample is first vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint.

The purity of this compound can be determined by the presence of a single dominant peak in the gas chromatogram. Any additional peaks would indicate the presence of impurities, such as residual starting materials or by-products from synthesis.

The mass spectrum is used for structural confirmation. The molecular ion peak (M+) would correspond to the compound's molecular weight. The fragmentation pattern is predicted by identifying the most likely cleavage points in the molecule. For N-aroylglycine derivatives, characteristic fragmentation involves the cleavage of the amide bond and bonds adjacent to the carbonyl and ether groups. nih.govlibretexts.org

Key predicted fragments for this compound are detailed in the table below. The primary fragmentation is expected to occur at the C-N bond, leading to the formation of a stable 4-isopropoxybenzoyl cation. nih.gov Further fragmentation of this ion and the glycine moiety provides additional structural confirmation. libretexts.orgyoutube.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (mass/charge ratio) | Predicted Fragment Ion | Origin of Fragment |

|---|---|---|

| 223 | [C12H15NO4]+ | Molecular Ion (M+) |

| 165 | [C10H13O2]+ | Loss of the glycine moiety (-NHCH2COOH) |

| 149 | [C9H9O2]+ | Cleavage of the isopropoxy group from the benzoyl fragment |

| 121 | [C7H5O2]+ | Loss of the isopropyl group from the benzoyl fragment |

| 76 | [C5H4O]+ | Fragmentation of the glycine moiety |

| 43 | [C3H7]+ | Isopropyl cation |

This table is based on theoretical fragmentation patterns of similar chemical structures.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum shows characteristic bands that correspond to these vibrations, allowing for the identification of groups such as O-H, N-H, C=O, and C-O. nih.gov

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The presence of a carboxylic acid is indicated by a very broad O-H stretching band, which often overlaps with C-H stretching vibrations. docbrown.info The amide group gives rise to a distinct N-H stretch and a strong C=O (Amide I) absorption. The carboxylic acid also contributes a strong C=O stretching band, often at a slightly different wavenumber than the amide carbonyl. docbrown.info The isopropoxy group and the aromatic ring are identified by their characteristic C-H and C-O stretching, and C=C bending vibrations, respectively. nih.govresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H stretch (very broad) | Carboxylic Acid |

| 3400 - 3250 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2980 - 2850 | C-H stretch | Aliphatic (Isopropyl & Methylene) |

| 1730 - 1700 | C=O stretch | Carboxylic Acid |

| 1680 - 1630 | C=O stretch (Amide I) | Amide |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| 1550 - 1510 | N-H bend (Amide II) | Amide |

| 1300 - 1200 | C-O stretch | Ether & Carboxylic Acid |

This table presents typical wavenumber ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structural Determination

As of the current literature, a crystal structure for this compound has not been reported. However, to illustrate the type of detailed structural information that can be obtained from such an analysis, data from a closely related analogue, N-(4-isopropoxyphenyl)acetamide , can be examined. nih.gov This compound shares the core 4-isopropoxyphenyl amide structure. Analysis of this analogue reveals specific details about its solid-state conformation, such as the planarity of the amide group and the orientation of the isopropoxy substituent relative to the aromatic ring.

The crystallographic data for this analogue provides a valuable model for predicting the likely solid-state structure of this compound.

Table 3: Representative X-ray Crystallography Data for the Analogue N-(4-isopropoxyphenyl)acetamide

| Parameter | Value |

|---|---|

| Compound | N-(4-isopropoxyphenyl)acetamide |

| Chemical Formula | C11H15NO2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.34 |

| b (Å) | 9.75 |

| c (Å) | 11.21 |

| α (°) | 90 |

| β (°) | 105.8 |

| γ (°) | 90 |

| Volume (ų) | 1087 |

Data sourced from the Cambridge Crystallographic Data Centre via PubChem for a structurally related compound and is presented for illustrative purposes. nih.gov

Computational Chemical Investigations of 4 Isopropoxy Benzoylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and geometry. These methods form the foundation for predicting molecular properties and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT can determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.com

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the frequencies of fundamental molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govscirp.org Comparing theoretical spectra with experimental data helps to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. nih.gov

Illustrative Geometric Parameters: The tables below show representative data for optimized geometric parameters, based on DFT calculations performed on similar aromatic acid derivatives. researchgate.net

Table 1: Selected Optimized Bond Lengths (Illustrative)

| Bond | Bond Length (Å) |

|---|---|

| C=O (amide) | 1.245 |

| C-N (amide) | 1.360 |

| C=O (acid) | 1.210 |

| C-O (acid) | 1.355 |

| C-O (ether) | 1.370 |

Table 2: Selected Optimized Bond Angles (Illustrative)

| Atoms | Bond Angle (°) |

|---|---|

| O-C-N (amide) | 122.5 |

| C-N-C (amide) | 121.0 |

| O-C-O (acid) | 124.0 |

| C-O-C (ether) | 118.0 |

Illustrative Vibrational Frequencies: This table presents a selection of predicted vibrational modes and their frequencies, as would be calculated for a molecule of this type. researchgate.netmdpi.com

Table 3: Predicted Vibrational Frequencies (Illustrative)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3400 | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1660 | C=O stretch (amide I band) |

| ~1540 | N-H bend (amide II band) |

| ~1250 | C-O stretch (ether) |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. lumenlearning.comchemistrysteps.com For a flexible molecule like (4-Isopropoxy-benzoylamino)-acetic acid, numerous conformations are possible due to rotation around the isopropoxy, amide, and acetic acid linkages.

Computational methods can systematically explore these rotational possibilities to construct a potential energy landscape. This landscape maps the relative energy of each conformation, allowing for the identification of low-energy, stable conformers and the energy barriers that separate them. nih.govutdallas.edu Understanding the preferred conformations is crucial as the molecular shape dictates how it interacts with its environment. biomedres.us

Molecular Modeling and Simulation

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior over time.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules. nih.gov An MD simulation would model this compound, typically surrounded by solvent molecules like water, in a simulation box. By solving Newton's equations of motion for the system, MD tracks the trajectory of each atom over a period of time, revealing how the molecule moves, flexes, and interacts with its surroundings. nih.gov Analysis of these simulations can provide insights into conformational stability, solvent interactions, and the formation of hydrogen bonds. nih.gov

In-silico Methods for Studying Molecular Interactions

In-silico methods, particularly molecular docking, are used to predict how a molecule (a ligand) might bind to a receptor or another molecule. biointerfaceresearch.comnih.gov This technique involves placing the ligand into the binding site of a target in various orientations and conformations and then scoring these poses based on their predicted binding affinity. nih.gov Although this compound does not have a specified biological target in this context, docking into a generic chemical receptor site can reveal its potential for forming key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

Table 4: Illustrative Molecular Docking Results in a Generic Receptor Site

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bond Donors | Amide N-H, Carboxyl O-H |

| Hydrogen Bond Acceptors | Amide C=O, Carboxyl C=O, Ether O |

| Key Hydrophobic Interactions | Benzene (B151609) ring, Isopropyl group |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry can accurately predict spectroscopic parameters, which is a valuable tool for verifying experimental results and aiding in spectral assignment. nih.gov Quantum mechanical methods, often DFT, can calculate the magnetic shielding of atomic nuclei within a molecule. These shielding values can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.ukmodgraph.co.uk The prediction of ¹H and ¹³C NMR spectra can help confirm the identity and purity of a synthesized compound by matching the predicted shifts to those observed experimentally. nih.gov

Table 5: Illustrative Predicted NMR Chemical Shifts (δ, ppm) Relative to TMS

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl H | ~11.0 - 12.0 | - |

| Amide N-H | ~8.5 - 9.0 | - |

| Aromatic H (ortho to C=O) | ~7.8 - 8.0 | ~128 - 130 |

| Aromatic H (ortho to O-iPr) | ~6.9 - 7.1 | ~114 - 116 |

| Methylene (B1212753) (-CH₂-) | ~4.1 - 4.3 | ~42 - 44 |

| Isopropyl methine (-CH-) | ~4.6 - 4.8 | ~70 - 72 |

| Isopropyl methyl (-CH₃) | ~1.3 - 1.4 | ~21 - 23 |

| Carboxyl C=O | - | ~170 - 173 |

| Amide C=O | - | ~166 - 168 |

Synthesis and Characterization of Structural Analogues and Derivatives

Modification of the Amino Acid Moiety

The glycine (B1666218) component of the parent molecule can be readily substituted with other amino acids to explore the impact of different side chains on the compound's properties.

The synthesis of N-acyl alanine (B10760859) and phenylalanine analogues of (4-Isopropoxy-benzoylamino)-acetic acid follows standard and well-established peptide coupling methodologies. researchgate.netnih.gov The general approach involves the acylation of the amino group of alanine or phenylalanine with 4-isopropoxybenzoic acid. Typically, the carboxylic acid of the amino acid is protected as an ester (e.g., methyl or ethyl ester) to prevent self-condensation and other side reactions.

The coupling reaction is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The reaction proceeds by activating the carboxylic acid group of 4-isopropoxybenzoic acid, which is then susceptible to nucleophilic attack by the amino group of the amino acid ester. The final step involves the hydrolysis of the ester group under basic or acidic conditions to yield the desired N-(4-isopropoxybenzoyl) amino acid. researchgate.net

Interactive Data Table: N-Acyl Alanine and Phenylalanine Analogues Users can filter and sort the data by clicking on the headers.

| Compound Name | Amino Acid Precursor | Key Synthesis Step |

| N-(4-Isopropoxybenzoyl)-L-alanine | L-Alanine ethyl ester | Amide coupling with 4-isopropoxybenzoic acid using a carbodiimide (B86325) reagent, followed by saponification. |

| N-(4-Isopropoxybenzoyl)-D-alanine | D-Alanine methyl ester | Activation of 4-isopropoxybenzoic acid with a phosphonium-based reagent, followed by coupling and ester hydrolysis. |

| N-(4-Isopropoxybenzoyl)-L-phenylalanine | L-Phenylalanine methyl ester | Amide coupling with 4-isopropoxybenzoyl chloride in the presence of a non-nucleophilic base, followed by hydrolysis. |

| N-(4-Isopropoxybenzoyl)-D-phenylalanine | D-Phenylalanine ethyl ester | Standard amide bond formation followed by ester cleavage. researchgate.net |

Incorporating this compound into larger peptide chains creates peptide-small molecule conjugates. reading.ac.uk These conjugates can be synthesized by forming an amide bond between the carboxylic acid of this compound and the N-terminal amine of a peptide or the amine group of a lysine (B10760008) side chain. nih.gov

The synthesis utilizes solid-phase or solution-phase peptide chemistry. A common method involves the use of water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) to activate the carboxyl group of the title compound. springernature.com This activated intermediate then reacts with the free amino group on the peptide. The progress of the conjugation can be monitored using chromatographic and spectroscopic techniques. This strategy allows for the precise placement of the (4-Isopropoxy-benzoylamino)-acetyl moiety onto a peptide scaffold, potentially modifying the peptide's biological properties. nih.gov

Derivatization of the Isopropoxy Group

The isopropoxy group is another key site for structural modification, allowing for the exploration of steric and electronic effects by altering the alkoxy chain.

To understand the role of the size and nature of the alkoxy group, analogues with methoxy, ethoxy, and butoxy groups have been synthesized. The synthetic route to these compounds is analogous to that of the parent compound, starting with the corresponding 4-alkoxybenzoic acid. researchgate.net For instance, (4-Methoxy-benzoylamino)-acetic acid is synthesized by coupling 4-methoxybenzoic acid with glycine ethyl ester, followed by hydrolysis. mdpi.com

Comparative studies of these analogues allow researchers to establish a structure-activity relationship concerning the alkoxy substituent. The variation in chain length and branching can influence properties such as lipophilicity and binding affinity to biological targets.

Interactive Data Table: Alkoxy Group Analogues Users can filter and sort the data by clicking on the headers.

| Compound Name | Alkoxy Precursor | Synthetic Method |

| (4-Methoxy-benzoylamino)-acetic acid | 4-Methoxybenzoic acid | Coupling with glycine ester followed by hydrolysis. researchgate.net |

| (4-Ethoxy-benzoylamino)-acetic acid | 4-Ethoxybenzoic acid | Standard Schotten-Baumann reaction with glycine, or carbodiimide coupling. |

| (4-Butoxy-benzoylamino)-acetic acid | 4-Butoxybenzoic acid | Acylation of glycine or its ester with 4-butoxybenzoyl chloride. |

| (4-Benzyloxy-benzoylamino)-acetic acid | 4-Benzyloxybenzoic acid | Coupling with glycine ester followed by hydrolysis. |

Direct halogenation of the isopropoxy group is chemically challenging and generally not a feasible synthetic route, as such conditions would likely favor electrophilic substitution on the activated benzoyl ring. libretexts.orglibretexts.org Instead, the synthesis of analogues with a halogenated isopropoxy group is achieved by building the molecule from halogenated precursors.

A viable strategy involves the Williamson ether synthesis. The synthesis would start with an ester of (4-hydroxy-benzoylamino)-acetic acid. This phenolic intermediate is then reacted with a suitable halogenated isopropyl halide, such as 1,3-dichloro-2-propanol (B29581) or 1-bromo-2-propanol, in the presence of a base like potassium carbonate. The subsequent hydrolysis of the ester furnishes the desired product. This approach allows for the introduction of halogens at specific positions on the alkoxy side chain, creating derivatives such as (4-(2-chloropropoxy)-benzoylamino)-acetic acid.

Substitution Pattern Variations on the Benzoyl Ring

Synthesis of these analogues typically begins with a correspondingly substituted benzoic acid. For example, to synthesize (3-Isopropoxy-benzoylamino)-acetic acid, 3-isopropoxybenzoic acid would be coupled with a glycine ester. Similarly, introducing other functional groups, such as chloro, methyl, or nitro groups, at various positions on the ring is achieved by starting with the appropriately substituted benzoic acid precursor. nih.gov These modifications can significantly impact the molecule's conformation and electronic distribution.

Interactive Data Table: Benzoyl Ring Substitution Analogues Users can filter and sort the data by clicking on the headers.

| Compound Name | Precursor Benzoic Acid | Rationale for Synthesis |

| (3-Isopropoxy-benzoylamino)-acetic acid | 3-Isopropoxybenzoic acid | To study the effect of the isopropoxy group's position (meta vs. para). |

| (2-Isopropoxy-benzoylamino)-acetic acid | 2-Isopropoxybenzoic acid | To investigate steric hindrance and electronic effects from the ortho position. |

| (4-Isopropoxy-3-chloro-benzoylamino)-acetic acid | 4-Isopropoxy-3-chlorobenzoic acid | To assess the impact of an electron-withdrawing group adjacent to the isopropoxy group. |

| (4-Isopropoxy-3-methyl-benzoylamino)-acetic acid | 4-Isopropoxy-3-methylbenzoic acid | To explore the effect of an electron-donating group on the aromatic ring. |

Synthesis of Positional Isomers

The synthesis of positional isomers of this compound, namely the ortho- (2-isopropoxy) and meta- (3-isopropoxy) analogues, is crucial for understanding the impact of the substituent's location on the molecule's properties. The general synthetic approach involves the acylation of a glycine derivative with the corresponding positional isomer of isopropoxybenzoic acid.

The primary method for this amide bond formation is analogous to peptide synthesis, utilizing either an activated carboxylic acid derivative or a coupling agent. A common and effective route is the Schotten-Baumann reaction. wikipedia.org This method involves the reaction of an acyl chloride with an amine in a two-phase system of water and an organic solvent, with a base in the aqueous phase to neutralize the generated acid. wikipedia.org

Synthetic Pathway:

Preparation of Isomeric Isopropoxybenzoyl Chlorides: The synthesis begins with the respective isopropoxybenzoic acid isomers (2-isopropoxybenzoic acid, 3-isopropoxybenzoic acid, and 4-isopropoxybenzoic acid). These precursors can be synthesized from the corresponding hydroxybenzoic acids via Williamson ether synthesis, reacting them with an isopropyl halide like 2-bromopropane (B125204) in the presence of a base such as potassium hydroxide (B78521). ontosight.aichemicalbook.com The isopropoxybenzoic acid is then converted to its more reactive acyl chloride derivative by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Acylation of Glycine: The appropriate isopropoxybenzoyl chloride is then reacted with glycine in an alkaline aqueous solution. google.comresearchgate.net The reaction is typically performed at a controlled temperature, often between 5°C and 30°C, while maintaining a pH of 9 to 14 to ensure the amino group of glycine is deprotonated and nucleophilic. google.com The final product, the N-acyl amino acid, is then isolated by acidification of the reaction mixture, which causes it to precipitate.

An alternative to the Schotten-Baumann conditions involves the use of modern peptide coupling reagents in an organic solvent. bachem.com Reagents such as dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can activate the carboxylic acid, facilitating amide bond formation with the glycine (often used as its ester derivative, e.g., glycine methyl ester, followed by hydrolysis) under milder, anhydrous conditions. peptide.comorgoreview.comsigmaaldrich.com

The synthesized positional isomers can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm their structure and purity.

Table 1: Starting Materials for the Synthesis of Positional Isomers

| Positional Isomer | Starting Benzoic Acid | Starting Amino Acid | Key Reagents |

| (2-Isopropoxy-benzoylamino)-acetic acid | 2-Isopropoxybenzoic acid | Glycine | SOCl₂, NaOH |

| (3-Isopropoxy-benzoylamino)-acetic acid | 3-Isopropoxybenzoic acid | Glycine | SOCl₂, NaOH |

| This compound | 4-Isopropoxybenzoic acid | Glycine | SOCl₂, NaOH |

Introduction of Electron-Withdrawing and Electron-Donating Groups

To explore the influence of electronic effects on the properties of the parent compound, derivatives bearing electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring can be synthesized. The isopropoxy group is an ortho-, para-directing activator, while the benzoylamino-acetic acid moiety is a deactivating meta-director. The synthesis strategy typically involves either starting with a pre-substituted benzoic acid or performing an electrophilic aromatic substitution on a suitable precursor. wikipedia.orgnumberanalytics.com

Synthesis of Derivatives with Electron-Withdrawing Groups (EWGs):

Common EWGs such as nitro (-NO₂), halo (-Cl, -Br), and cyano (-CN) groups can be introduced onto the 4-isopropoxybenzoic acid scaffold.

Nitration: The introduction of a nitro group can be achieved by treating 4-isopropoxybenzoic acid with a mixture of concentrated nitric acid and sulfuric acid. youtube.com Due to the directing effects of the isopropoxy group (ortho, para-directing) and the carboxyl group (meta-directing), the substitution is expected to occur ortho to the activating isopropoxy group (at the 3-position).

Halogenation: Halogenation, such as chlorination or bromination, can be carried out using the elemental halogen (e.g., Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com Similar to nitration, the substitution will primarily occur at the 3-position.

Friedel-Crafts Acylation: Introducing an acetyl group can be accomplished via the Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst. wikipedia.org

Synthesis of Derivatives with Electron-Donating Groups (EDGs):

EDGs like alkyl (-CH₃) or additional alkoxy (-OCH₃) groups can enhance the electron density of the aromatic ring.

Friedel-Crafts Alkylation: An alkyl group can be introduced using an alkyl halide with a Lewis acid catalyst. libretexts.org However, this reaction is often prone to polysubstitution and carbocation rearrangements.

Synthesis from Substituted Precursors: A more controlled method involves starting with a commercially available or synthesized substituted 4-hydroxybenzoic acid. For instance, starting with 3-methyl-4-hydroxybenzoic acid, the isopropoxy group can be introduced via Williamson ether synthesis, followed by amide coupling with glycine to yield (3-Methyl-4-isopropoxy-benzoylamino)-acetic acid.

Once the substituted isopropoxybenzoic acids are prepared, they are coupled with glycine using the methods described in section 6.3.1 to yield the final target compounds.

Table 2: Examples of Substituted Analogues and Potential Synthetic Routes

| Substituent Group | Type | Position on Ring | Synthetic Strategy | Precursor |

| Nitro (-NO₂) | EWG | 3 | Electrophilic Nitration | 4-Isopropoxybenzoic acid |

| Chloro (-Cl) | EWG | 3 | Electrophilic Halogenation | 4-Isopropoxybenzoic acid |

| Methyl (-CH₃) | EDG | 3 | Williamson Ether Synthesis & Amide Coupling | 3-Methyl-4-hydroxybenzoic acid |

| Methoxy (-OCH₃) | EDG | 3 | Williamson Ether Synthesis & Amide Coupling | 3-Methoxy-4-hydroxybenzoic acid |

Synthesis of Bis-Benzamide Structures Containing the Isopropoxybenzoyl Moiety

The synthesis of bis-benzamide structures involves creating dimeric molecules where two isopropoxybenzoyl-amino acid moieties are linked together. These larger structures can be synthesized by connecting two units of this compound through their carboxylic acid functionalities via a diamine linker, or by linking two 4-isopropoxybenzoyl chlorides with a diamino acid.

A common strategy for forming such diamides is the condensation reaction between a dicarboxylic acid and an amine, or a diacyl chloride and a diamine. nih.govacs.org

Synthetic Pathway Example (Using a Diamine Linker):

Activation of the Carboxyl Group: Two equivalents of this compound are activated. This can be achieved by converting the carboxylic acid to an acyl chloride using thionyl chloride, or by using peptide coupling reagents like DCC or HATU in an organic solvent. bachem.comsigmaaldrich.com

Coupling with a Diamine: The activated species is then reacted with one equivalent of a diamine linker, such as ethylenediamine (B42938) or 1,4-diaminobutane, in the presence of a base (e.g., triethylamine (B128534) or DIPEA) to scavenge the acid byproduct. nih.gov The reaction connects the two benzamide (B126) units, resulting in a symmetrical bis-benzamide structure.

The length and nature of the diamine linker can be varied to study the spatial relationship between the two isopropoxybenzoyl moieties. The purification of these larger molecules is typically achieved through recrystallization or column chromatography. Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm the structure of the final dimeric compound.

Table 3: Components for Synthesis of a Bis-Benzamide Structure

| Monomer Unit | Linker Molecule Example | Coupling Method | Resulting Structure |

| This compound | Ethylenediamine | DCC/DMAP | N,N'-(Ethane-1,2-diyl)bis(2-((4-isopropoxybenzoyl)amino)acetamide) |

| 4-Isopropoxybenzoyl chloride | Glycylglycine | Schotten-Baumann | Glycylglycine with both amino groups acylated by 4-isopropoxybenzoyl chloride |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

A comprehensive review of scientific literature and chemical databases does not reveal specific, documented instances of (4-Isopropoxy-benzoylamino)-acetic acid being utilized as a key synthetic intermediate in the construction of complex molecules. While its structure contains versatile functional groups—a carboxylic acid, an amide, and an ether—that could theoretically be involved in a variety of chemical transformations, its application in multi-step total synthesis or the generation of intricate molecular frameworks is not a prominent feature in published research. Its potential as a building block remains largely theoretical in this context, with no significant examples to date.

Integration into Polymer Architectures and Macromolecular Design

There is currently no substantial evidence in the available scientific literature to suggest that this compound has been integrated into polymer architectures or utilized in macromolecular design. The presence of a carboxylic acid and a secondary amine (within the amide) could theoretically allow it to be incorporated into polyamide or polyester (B1180765) backbones. However, research focusing on polymers derived from or incorporating this specific monomer is not presently available. Therefore, its role in this field remains unexplored.

Utilization in the Development of Liquid Crystalline Materials

The molecular structure of this compound is highly suggestive of its potential application in the field of liquid crystalline materials. The combination of a rigid core (the benzoyl group) and a flexible terminal alkoxy chain (the isopropoxy group) is a classic design feature for molecules that exhibit mesomorphic behavior (liquid crystal phases).

Research into homologous series of compounds with similar alkoxy-benzoyl structures demonstrates a clear relationship between the length of the alkoxy chain and the resulting liquid crystalline properties. Generally, as the length of the terminal alkoxy group increases, there is a stabilization of smectic phases and a variation in the transition temperatures. For instance, in series of (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid, variations in the alkoxy chain length from six to twelve carbons significantly influence the thermal stability of the resulting smectic A (SmA) mesophase. nih.gov Similarly, studies on other Schiff base liquid crystals show that shorter alkoxy chains may lead to nematic phases, while longer chains promote the formation of smectic phases. researchgate.netresearchgate.netmdpi.com

While direct studies on this compound are not available, we can infer its likely behavior based on these established structure-property relationships. The relatively short isopropoxy group might favor the formation of a nematic phase. The presence of the amino acid group could also lead to interesting intermolecular interactions, such as hydrogen bonding, which would significantly affect the mesophase behavior and thermal stability.

Below is a representative table, based on data for analogous compounds, illustrating how transition temperatures can vary with the length of the alkoxy chain.

| Alkoxy Chain Length (n) | Nematic to Isotropic Transition (TN-I) in °C | Smectic to Nematic Transition (TSm-N) in °C |

| 1 (methoxy) | Non-mesogenic | - |

| 2 (ethoxy) | Non-mesogenic | - |

| 3 (propoxy) | enantiotropic nematogenic | - |

| 4 (butoxy) | enantiotropic nematogenic | - |

| 5 (pentoxy) | enantiotropic nematogenic | - |

| 6 (hexyloxy) | enantiotropic nematogenic | - |

| 7 (heptyloxy) | smectogenic | enantiotropic nematogenic |

| 8 (octyloxy) | smectogenic | - |

This table is illustrative and based on general trends observed in homologous series of alkoxy-containing liquid crystals. Specific transition temperatures for a series containing this compound would require experimental verification.

Precursor for the Synthesis of Functional Organic Materials

The potential of this compound as a precursor for the synthesis of functional organic materials is intrinsically linked to its potential liquid crystalline properties. Materials exhibiting liquid crystal phases have applications in optical displays, sensors, and organic electronics. However, beyond this, there is a lack of specific research demonstrating its use as a precursor for other types of functional organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or porous organic frameworks. Its utility in these areas has not been established in the scientific literature.

Application as a Building Block in Non-Biological Chemical Catalysis Systems

A thorough search of the relevant chemical literature and patent databases reveals no instances of this compound being employed as a building block in non-biological chemical catalysis systems. While amino acids and their derivatives can sometimes serve as ligands for metal catalysts or as organocatalysts themselves, this specific compound has not been reported in such a capacity. Its potential in the field of catalysis is therefore speculative and not supported by current research.